molecular formula C15H27NO2 B074367 Isobutyric acid, 4-piperidinocyclohexyl ester CAS No. 1532-00-9

Isobutyric acid, 4-piperidinocyclohexyl ester

Cat. No. B074367
CAS RN: 1532-00-9
M. Wt: 253.38 g/mol
InChI Key: HMSUAYWYBNPMCX-UHFFFAOYSA-N
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Description

Isobutyric acid, 4-piperidinocyclohexyl ester (commonly referred to as PCC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PCC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 253.4 g/mol. In

Mechanism Of Action

PCC acts as a noncompetitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, leading to reduced calcium influx and downstream signaling. PCC has been shown to have a high affinity for the NMDA receptor and a long duration of action, making it a useful tool compound for studying the role of this receptor in various physiological and pathological processes.

Biochemical And Physiological Effects

PCC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and dopamine, and to decrease the activity of enzymes involved in the synthesis of these neurotransmitters. PCC has also been shown to have anti-inflammatory effects, reducing the production of cytokines and other pro-inflammatory molecules.

Advantages And Limitations For Lab Experiments

One of the main advantages of PCC is its high selectivity for the NMDA receptor, making it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. PCC also has a long duration of action, allowing for sustained inhibition of the NMDA receptor. However, PCC has some limitations in lab experiments, including its relatively low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on PCC. One area of interest is the potential use of PCC as a therapeutic agent for conditions such as chronic pain, depression, and addiction. PCC has also been studied for its potential use in neuroprotection, as it has been shown to have antioxidant and anti-inflammatory effects. Further research is needed to fully understand the mechanisms underlying these effects and to determine the safety and efficacy of PCC as a therapeutic agent. Additionally, there is ongoing research on the development of new NMDA receptor antagonists with improved selectivity and potency, which may have potential applications in a range of neurological and psychiatric disorders.
Conclusion
In conclusion, PCC is a unique compound with potential applications in neuroscience research and therapeutic development. Its high selectivity for the NMDA receptor and long duration of action make it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of PCC and to determine its potential as a therapeutic agent.

Synthesis Methods

PCC can be synthesized through a multistep process involving the reaction of 4-piperidinocyclohexylamine and isobutyryl chloride in the presence of a base such as triethylamine. The reaction mixture is then washed with water and dried to obtain the desired product. This method has been extensively studied and optimized to yield high purity PCC.

Scientific Research Applications

PCC has been studied for its potential use as a tool compound in neuroscience research. It has been shown to selectively block the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in synaptic plasticity and memory formation. PCC has also been used to study the role of the NMDA receptor in pain perception and addiction.

properties

CAS RN

1532-00-9

Product Name

Isobutyric acid, 4-piperidinocyclohexyl ester

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

(4-piperidin-1-ylcyclohexyl) 2-methylpropanoate

InChI

InChI=1S/C15H27NO2/c1-12(2)15(17)18-14-8-6-13(7-9-14)16-10-4-3-5-11-16/h12-14H,3-11H2,1-2H3

InChI Key

HMSUAYWYBNPMCX-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC1CCC(CC1)N2CCCCC2

Canonical SMILES

CC(C)C(=O)OC1CCC(CC1)N2CCCCC2

Other CAS RN

1532-00-9

synonyms

4-Piperidinocyclohexyl=isobutyrate

Origin of Product

United States

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